(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline
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Overview
Description
(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moiety with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Nitro-2-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-nitro-2-bromoaniline with pyrrolidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Major Products Formed
Reduction: 5-Amino-2-(pyrrolidin-2-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-5-Nitro-2-(pyrrolidin-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(pyrrolidin-1-yl)aniline: Similar structure but with a different substitution pattern on the pyrrolidine ring.
5-Nitro-2-(pyrrolidin-3-yl)aniline: Similar structure but with the pyrrolidine ring attached at a different position.
Uniqueness
(S)-5-Nitro-2-(pyrrolidin-2-yl)aniline is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group at the 5-position and the pyrrolidine ring at the 2-position provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-nitro-2-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H13N3O2/c11-9-6-7(13(14)15)3-4-8(9)10-2-1-5-12-10/h3-4,6,10,12H,1-2,5,11H2/t10-/m0/s1 |
InChI Key |
JBZRQFPZUVELFP-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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